Product packaging for 1-Cyclopentyl-3-(2-methoxyphenyl)urea(Cat. No.:)

1-Cyclopentyl-3-(2-methoxyphenyl)urea

Cat. No.: B11941507
M. Wt: 234.29 g/mol
InChI Key: HVUJFAVHTZXSSB-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-methoxyphenyl)urea is a urea-based compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a cyclopentyl group and a 2-methoxyphenyl moiety, is characteristic of scaffolds designed to interact with biologically relevant enzymes and receptors through hydrogen bonding and hydrophobic interactions. Urea derivatives similar to this compound are frequently explored as key pharmacophores in the development of kinase inhibitors, such as VEGFR2, which play a critical role in anti-angiogenesis cancer research . Furthermore, cyclopentane urea cores have been identified in the development of agonists for targets like the Formyl Peptide Receptor 2 (FPR2), a receptor involved in the active resolution of inflammation, indicating potential applications in immunology and inflammation research . The specific stereochemistry and substituents on the urea core are crucial for binding affinity and selectivity, making this compound a valuable building block for structure-activity relationship (SAR) studies . In laboratory settings, such compounds serve as important intermediates for synthesizing more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound to probe biological mechanisms and develop novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B11941507 1-Cyclopentyl-3-(2-methoxyphenyl)urea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-cyclopentyl-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C13H18N2O2/c1-17-12-9-5-4-8-11(12)15-13(16)14-10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3,(H2,14,15,16)

InChI Key

HVUJFAVHTZXSSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Cyclopentyl 3 2 Methoxyphenyl Urea and Its Analogues

Classical and Contemporary Approaches for Urea (B33335) Moiety Formation

The formation of the urea linkage has been a subject of extensive research, leading to a variety of synthetic methods, ranging from classical approaches to more modern, efficient, and safer techniques.

Classical Methods:

Historically, the synthesis of ureas relied heavily on the use of phosgene (B1210022) (COCl₂) and its derivatives, such as triphosgene. These methods typically involve the reaction of an amine with phosgene to form an isocyanate intermediate, which then reacts with a second amine to yield the desired unsymmetrical urea. While effective, the high toxicity and hazardous nature of phosgene and related reagents have prompted the development of safer alternatives.

Another classical approach involves the reaction of amines with alkali metal cyanates, such as potassium cyanate, to form N-substituted ureas. This method, while avoiding phosgene, can sometimes be limited in scope and may require harsh reaction conditions.

Contemporary Methods:

Modern synthetic chemistry has introduced a plethora of safer and more versatile methods for urea synthesis. These include:

Isocyanate-Based Syntheses: The most common and direct route to unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions. The required isocyanates can be prepared from the corresponding amines via phosgenation or through phosgene-free methods like the Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives.

Carbonylating Agents: A variety of less hazardous carbonylating agents have been developed as substitutes for phosgene. These include N,N'-carbonyldiimidazole (CDI), chloroformates, and carbonates. CDI, for instance, reacts with an amine to form an activated carbamoyl (B1232498) intermediate, which then reacts with a second amine to produce the urea.

Catalytic Carbonylation: Transition metal-catalyzed carbonylation of amines using carbon monoxide (CO) as the C1 source has emerged as a powerful technique. Palladium-catalyzed reactions, for example, can efficiently produce unsymmetrical ureas.

Carbon Dioxide as a C1 Source: In a push towards more sustainable chemistry, carbon dioxide (CO₂) has been utilized as a C1 building block for urea synthesis. This typically involves the reaction of amines with CO₂ in the presence of a dehydrating agent or a catalyst to form the urea linkage. organic-chemistry.orgcas.cn

Rearrangement Reactions: As mentioned, the Curtius, Hofmann, and Lossen rearrangements provide access to isocyanate intermediates from carboxylic acids, amides, and hydroxamic acids, respectively. These isocyanates can be trapped in situ with amines to generate ureas. A notable modern approach involves the use of hypervalent iodine reagents like phenyliodine diacetate (PhI(OAc)₂) to facilitate the Hofmann rearrangement of primary amides for the synthesis of unsymmetrical ureas. mdpi.com

Targeted Synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)urea

The synthesis of the specific molecule, this compound, can be achieved through several of the contemporary methods described above. The most direct and widely applicable approach involves the reaction of an appropriate amine with a corresponding isocyanate.

Reaction Mechanisms and Conditions for Cyclopentyl- and Methoxyphenyl-substituted Ureas

Two primary pathways are viable for the synthesis of this compound:

Pathway A: Reaction of Cyclopentyl Isocyanate with 2-Methoxyaniline

In this pathway, commercially available or synthesized cyclopentyl isocyanate is reacted with 2-methoxyaniline. The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of the cyclopentyl isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage. The presence of the electron-donating methoxy (B1213986) group on the aniline (B41778) ring can slightly increase the nucleophilicity of the amine, facilitating the reaction.

Pathway B: Reaction of Cyclopentylamine (B150401) with 2-Methoxyphenyl Isocyanate

Alternatively, cyclopentylamine can be reacted with 2-methoxyphenyl isocyanate. The mechanism is analogous to Pathway A, with the cyclopentylamine acting as the nucleophile and attacking the carbonyl carbon of the 2-methoxyphenyl isocyanate. The reactivity of isocyanates is influenced by the electronic nature of their substituents; an electron-withdrawing group on the aryl ring would increase the electrophilicity of the carbonyl carbon. nih.gov

General Reaction Conditions:

These reactions are typically carried out under mild conditions. A suitable aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF), is commonly used to dissolve the reactants. The reaction is often performed at room temperature and usually proceeds to completion within a few hours. No catalyst is generally required for this type of reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification techniques like recrystallization or column chromatography.

The table below summarizes typical reaction conditions for the synthesis of unsymmetrical ureas.

ParameterCondition
Reactants Amine and Isocyanate
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature Room Temperature
Catalyst Generally not required
Work-up Filtration or solvent evaporation followed by purification

Analytical Characterization Techniques for Synthetic Validation

Once synthesized, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the structure. Expected signals would include a multiplet for the cyclopentyl protons, a singlet for the methoxy group protons, and distinct signals for the aromatic protons of the methoxyphenyl ring. The NH protons of the urea linkage would appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the urea group, typically in the range of 155-165 ppm. Signals for the carbons of the cyclopentyl and methoxyphenyl groups would also be present in their respective expected regions.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the urea functional group. A strong absorption band corresponding to the C=O stretching vibration is expected around 1630-1680 cm⁻¹. Additionally, N-H stretching vibrations would be observed in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

The following table outlines the expected analytical data for this compound.

TechniqueExpected Data
¹H NMR Signals for cyclopentyl, methoxy, aromatic, and NH protons.
¹³C NMR Signal for urea carbonyl carbon (approx. 155-165 ppm), and signals for cyclopentyl and methoxyphenyl carbons.
IR (cm⁻¹) Strong C=O stretch (approx. 1630-1680), N-H stretch (approx. 3300-3500).
MS (HRMS) Molecular ion peak corresponding to the exact mass of C₁₃H₁₈N₂O₂.

Divergent and Convergent Synthetic Strategies for Analogues

The synthesis of analogues of this compound can be approached using both divergent and convergent strategies, which are valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Divergent Synthesis:

A divergent synthetic approach starts from a common intermediate which is then elaborated into a variety of different final products. For the synthesis of urea analogues, a common intermediate could be an isocyanate. For example, 2-methoxyphenyl isocyanate could be synthesized and then reacted with a diverse range of primary and secondary amines (including various cycloalkylamines, and substituted anilines) to produce a library of ureas with a constant 2-methoxyphenyl group and a variable second substituent. Similarly, cyclopentyl isocyanate could be reacted with a variety of anilines and other amines. This strategy is efficient for rapidly generating a large number of analogues from a single precursor.

Convergent Synthesis:

In a convergent synthesis, different fragments of the final molecule are synthesized separately and then joined together in the final steps. For the synthesis of urea analogues, this would involve preparing a variety of amines and a variety of isocyanates independently. These fragments would then be combined in a pairwise fashion to generate the desired library of ureas. This approach can be more flexible than a divergent synthesis, especially when both sides of the urea molecule need to be varied extensively. A palladium and urea ligand-mediated heteroannulation of 2-bromophenols and 1,3-dienes represents a convergent approach to generate dihydrobenzofuran motifs. numberanalytics.com

Green Chemistry Principles in Urea Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its analogues in several ways:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The reaction of an isocyanate with an amine to form a urea is an addition reaction with 100% atom economy, making it an inherently green process in this regard.

Use of Safer Chemicals: As discussed, moving away from hazardous reagents like phosgene is a key aspect of green urea synthesis. The use of safer carbonylating agents like CDI or the direct use of CO₂ as a C1 source are greener alternatives.

Safer Solvents and Auxiliaries: The choice of solvent can have a significant environmental impact. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. Examples include water, ethanol, and supercritical carbon dioxide. wikipedia.org Research has shown that some urea syntheses can be performed in water or under solvent-free conditions, which significantly improves the greenness of the process. organic-chemistry.orgcas.cn

Catalysis: The use of catalysts is a core principle of green chemistry. Catalytic processes are often more efficient, require milder reaction conditions, and can lead to higher selectivity, reducing the formation of byproducts. numberanalytics.comnumberanalytics.com In urea synthesis, catalysts can be employed in carbonylation reactions and in syntheses utilizing CO₂.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The reaction of isocyanates with amines is often exothermic and proceeds readily at room temperature, aligning with this principle.

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Preclinical Pharmacological and Mechanistic Investigations of 1 Cyclopentyl 3 2 Methoxyphenyl Urea

In Vitro Biological Profiling of 1-Cyclopentyl-3-(2-methoxyphenyl)urea

Assessment of Enzyme Modulatory Activities

There is no available data on the assessment of enzyme modulatory activities for this compound.

Evaluation of Receptor Binding Affinities and Allosteric Modulation

Information regarding the evaluation of receptor binding affinities or any potential allosteric modulatory effects of this compound is not available in the current scientific literature.

Cell-Based Assays for Biological Response Evaluation (e.g., cellular proliferation, signaling pathway modulation, phenotypic screening)

There are no published studies detailing the effects of this compound in cell-based assays. Consequently, its impact on cellular proliferation, modulation of signaling pathways, or any phenotypic changes remains uncharacterized.

Identification and Validation of Molecular Targets for this compound

Target Deconvolution Strategies

No studies have been published that employ target deconvolution strategies to identify the molecular targets of this compound.

Biophysical Characterization of Ligand-Target Interactions

Without the identification of a molecular target, there is no information available on the biophysical characterization of interactions between this compound and any biological macromolecules.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclopentyl 3 2 Methoxyphenyl Urea Derivatives

Delineation of Structural Determinants for Biological Activity within the 1-Cyclopentyl-3-(2-methoxyphenyl)urea Scaffold

The 2-Methoxyphenyl Moiety : The aryl portion of the scaffold is crucial for establishing various interactions, including hydrophobic, pi-pi stacking, and hydrogen bonds. The methoxy (B1213986) group at the ortho position (position 2) influences the electronic properties of the phenyl ring and imposes conformational constraints on the molecule. This positioning can be critical for orienting the molecule correctly for optimal interaction with target residues. mdpi.com

The Urea (B33335) Linkage : The central urea group is arguably the most critical pharmacophoric element. It acts as a rigid hydrogen-bonding unit, forming multiple, stable interactions with the protein backbone or key amino acid side chains. nih.govnih.gov The two NH protons act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. nih.gov The integrity of this linkage is often essential, as modifications can drastically alter binding affinity. nih.gov

Systematic Structural Perturbations and Their Consequences on Biological Activity

Systematic modification of each component of the this compound scaffold has provided detailed insights into the structure-activity relationships (SAR) for this class of compounds.

Alterations to the aliphatic ring system have a significant impact on biological activity, primarily by affecting how well the molecule fits into its target binding pocket. In studies on analogous urea derivatives with anti-tuberculosis activity, the size of the cycloalkyl group was found to be a critical factor. nih.gov While a bulky aliphatic ring is generally favored, the optimal size can be highly specific to the target protein.

Modification of Aliphatic MoietyRelative Biological ActivityReference
AdamantylHighest nih.gov
CyclooctylHigh nih.gov
CyclopentylDecreased nih.gov
CyclohexylDecreased nih.gov

This table illustrates the impact of modifying the aliphatic ring in a series of urea-based anti-tuberculosis agents, showing a clear preference for larger, bulkier groups like adamantyl in that specific context. nih.gov

In other contexts, such as for formyl peptide receptor 2 (FPR2) agonists, a cyclopentane core was identified as a promising feature for activity. researchgate.net This highlights that the optimal aliphatic group is target-dependent.

Modifications to the substituted phenyl ring allow for the fine-tuning of electronic properties, solubility, and the potential for additional interactions.

Positional Isomers : Moving the methoxy group from the ortho- (2) to the meta- (3) or para- (4) position can significantly alter the molecule's preferred conformation and its hydrogen-bonding capabilities, thereby affecting activity. In one series of anti-malarial compounds, 3-substituted ureas demonstrated better activity and selectivity than their 4-substituted counterparts. nih.gov

Substitution : Introducing other substituents on the phenyl ring can modulate activity. Electron-withdrawing groups, such as halogens or trifluoromethyl, can increase the acidity of the urea N-H protons, potentially leading to stronger hydrogen bonds and enhanced potency. biointerfaceresearch.com In some diaryl urea derivatives, substitutions at the meta and/or para positions were well-tolerated without a major negative impact on activity. nih.gov

Compound/ModificationTarget/ActivityKey FindingReference
Diaryl Urea DerivativesAnticancerA methoxy group at the 2-position of a pyridine ring enhanced antiproliferative activity. mdpi.com
Phenylurea PyrimidinesAnti-malarial3-substituted ureas showed greater selectivity than 4-substituted ureas. nih.gov
Pyrazinyl-aryl ureasAnticancerVarious substituents on the distal phenyl ring were explored to establish SAR. nih.gov

The central urea linker is often considered inviolable for maintaining high potency, as its hydrogen bonding capacity is paramount for target recognition. nih.gov

N-Alkylation : Methylation of one or both urea nitrogens typically leads to a dramatic decrease in biological activity. nih.gov This is attributed to the loss of a crucial hydrogen bond donor and potential steric hindrance.

Bioisosteric Replacement : Replacing the urea oxygen with sulfur to form a thiourea often reduces activity. nih.gov Similarly, replacing the entire urea with a carbamate linkage has been shown to cause a substantial loss of potency. nih.gov In some specific cases, thiourea derivatives have shown potent activity, but the unmodified urea is frequently preferred. nih.govbiointerfaceresearch.com

Urea Linkage ModificationConsequence on Anti-Tuberculosis ActivityReference
Unmodified UreaOptimal Activity nih.gov
Thiourea (C=S)80-fold decrease in activity nih.gov
Carbamate (-O-C=O-)>800-fold decrease in activity nih.gov
Mono-N-MethylationSignificant decrease in activity nih.gov
Di-N-MethylationFurther decrease in activity nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Urea Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For urea analogues, QSAR studies have been instrumental in identifying key physicochemical properties that drive potency and in predicting the activity of novel derivatives before their synthesis. bio-hpc.eu

A common finding in QSAR analyses of urea-based compounds is the critical role of lipophilicity (logP). nih.govmalariaworld.org In a study on phenylurea substituted 2,4-diamino-pyrimidines with anti-malarial activity, QSAR analysis identified lipophilicity as a key driver for improved potency. nih.govmalariaworld.org However, this often comes with a trade-off, as the most active compounds also suffered from high lipophilicity, leading to poor aqueous solubility and permeability. malariaworld.org

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), provide further insights. These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding features are favorable or unfavorable for activity. mdpi.com Such models have been successfully applied to various urea derivatives to guide further structural modification and optimization for enhanced biological activity. mdpi.commdpi.com

Ligand Efficiency and Lipophilic Efficiency Assessments in Urea Design

In modern drug design, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to assess a compound's "fitness" by relating its potency to its physicochemical properties. mtak.hu

Ligand Efficiency (LE) : This metric measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is a measure of how efficiently a molecule's size is utilized to achieve binding affinity. Optimizing for LE helps in identifying smaller, more efficient fragments and leads. mtak.hu

Lipophilic Efficiency (LLE or LiPE) : This is a widely used parameter that relates a compound's potency (pIC₅₀ or pKᵢ) to its lipophilicity (logP or logD). wikipedia.org It is calculated as: LLE = pIC₅₀ - logP. A higher LLE value is desirable, as it indicates that a compound achieves high potency without excessive lipophilicity. wikipedia.org High lipophilicity can lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.org An ideal LLE for an optimized drug candidate is often considered to be in the range of 5 to 7 or greater. mtak.hu

Computational Chemistry and Molecular Modeling of 1 Cyclopentyl 3 2 Methoxyphenyl Urea

Electronic Structure Calculations and Reactivity Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Electronic structure calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution, which governs molecular reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For 1-Cyclopentyl-3-(2-methoxyphenyl)urea, the electron-donating methoxy (B1213986) group and the urea (B33335) moiety, along with the cyclopentyl ring, influence the energies of these orbitals. Theoretical calculations can precisely determine these energy levels, helping to predict the molecule's susceptibility to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net The map uses a color spectrum where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be electronegative (red), while the hydrogen atoms of the urea's N-H groups are expected to be electropositive (blue). This information is invaluable for predicting non-covalent interactions like hydrogen bonding, which are crucial for receptor binding. researchgate.net

Table 1: Theoretical Electronic Properties of this compound
ParameterCalculated Value (Illustrative)Significance
Energy of HOMO-6.2 eVIndicates electron-donating capability.
Energy of LUMO-1.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.1 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
MEP Negative RegionCarbonyl and Methoxy Oxygen AtomsSite for electrophilic attack and hydrogen bond accepting.
MEP Positive RegionUrea N-H ProtonsSite for nucleophilic attack and hydrogen bond donating.

Molecular Docking Studies for Elucidating Binding Modes of this compound to Receptors/Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.net This method is essential for understanding the structural basis of a compound's biological activity. The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

For this compound, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, urea derivatives are known to target various enzymes and receptors, including kinases and hormone receptors. mdpi.com Docking simulations would likely show the urea moiety of the compound acting as a hydrogen bond donor (via N-H groups) and acceptor (via the C=O group), forming critical connections with amino acid residues in the active site. The methoxyphenyl and cyclopentyl groups would likely engage in hydrophobic and van der Waals interactions within specific pockets of the receptor. nih.gov These studies provide a static snapshot of the binding pose and are fundamental for structure-based drug design. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
ParameterDescription
Binding Affinity (Score)-8.5 kcal/mol
Hydrogen BondsUrea N-H with Asp145; Carbonyl O with Lys72
Hydrophobic InteractionsCyclopentyl ring with Leu25, Val50; Phenyl ring with Phe130
Interacting ResiduesLys72, Leu25, Val50, Asp145, Phe130

Advanced Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Stability

While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective. dntb.gov.ua MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein. nih.gov

For the this compound-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to determine if the complex remains stable throughout the simulation. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are rigid upon ligand binding. These simulations reveal the dynamic nature of the interactions, showing how water molecules mediate contacts and how the ligand adapts its conformation within the binding pocket.

Table 3: Typical Output Parameters from an MD Simulation of a Protein-Ligand Complex
ParameterTypical Value (Illustrative)Interpretation
Protein RMSD1.5 - 2.5 ÅIndicates stability of the protein backbone during the simulation.
Ligand RMSD< 2.0 ÅShows the stability of the ligand's binding pose.
RMSF per ResidueVaries (e.g., 0.5 - 3.0 Å)Identifies flexible (high RMSF) and rigid (low RMSF) regions of the protein.
Number of H-Bonds2-4 (fluctuating)Tracks the persistence of key hydrogen bonding interactions over time.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would typically include features like hydrogen bond donors (N-H groups), a hydrogen bond acceptor (C=O group), and hydrophobic centers (cyclopentyl and phenyl rings).

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that match the model. nih.gov This process allows for the rapid identification of structurally diverse compounds that are likely to have similar biological activity. nih.gov This scaffold-hopping approach is a powerful strategy for discovering novel chemical series with potentially improved properties, such as higher potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key interactions of the original molecule. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Detailed Interaction Analysis

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). nih.gov In a QM/MM simulation, a small, chemically active region of the system (e.g., the ligand and the immediate surrounding amino acid residues) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a less computationally demanding MM force field. researchgate.netresearchgate.net

This approach is particularly useful for studying enzymatic reactions or for analyzing interactions that involve charge transfer, polarization, or the formation/breaking of covalent bonds, which cannot be accurately described by classical MM methods. mdpi.comnih.gov For this compound, a QM/MM study could provide a highly detailed and accurate description of the electronic interactions between the ligand and its target, refining the understanding of its binding mechanism and helping to explain the origins of its binding affinity at a subatomic level. researchgate.net

Lead Optimization and Drug Discovery Considerations for 1 Cyclopentyl 3 2 Methoxyphenyl Urea Scaffold

Strategies for Potency and Selectivity Enhancement of Urea (B33335) Derivatives

The optimization of a urea-based scaffold like 1-Cyclopentyl-3-(2-methoxyphenyl)urea typically begins by systematically modifying different parts of the molecule to build a detailed structure-activity relationship (SAR). nih.gov The goal is to improve the compound's potency against its intended target while minimizing activity against other targets to enhance selectivity. nih.gov For this scaffold, modifications would focus on the cyclopentyl group, the 2-methoxyphenyl ring, and the urea linker itself.

Key strategies include:

Aryl Ring Substitution: The 2-methoxyphenyl ring is a primary site for modification. Altering the position and electronic nature of substituents can significantly impact binding affinity. For instance, introducing electron-withdrawing or electron-donating groups at different positions on the phenyl ring can probe interactions within the target's binding pocket. mui.ac.irnih.gov As seen in other diaryl urea series, substitutions like chloro or trifluoromethyl groups can substantially influence cytotoxic potency. researchgate.net

Alkyl/Cycloalkyl Group Modification: The cyclopentyl ring plays a role in the compound's lipophilicity and fit within hydrophobic regions of the target. Potency can be modulated by altering the size and bulkiness of this group (e.g., changing to cyclobutyl, cyclohexyl, or adamantyl groups) or by introducing substituents onto the ring. nih.gov

Urea Moiety Modification: While the core urea linker is often essential for activity by acting as a hydrogen bond donor and acceptor, its immediate chemical environment can be fine-tuned. nih.govnih.gov

The following table illustrates hypothetical SAR data for the this compound scaffold, demonstrating how targeted modifications could influence biological activity.

Table 1: Illustrative Structure-Activity Relationship (SAR) for Urea Derivatives

Compound ID Cyclopentyl Moiety Phenyl Ring Moiety Target Inhibition IC₅₀ (nM)
Parent Scaffold Cyclopentyl 2-methoxyphenyl 850
Analog A1 Cyclohexyl 2-methoxyphenyl 400
Analog A2 Cyclopentyl 2-methoxy-5-chlorophenyl 75
Analog A3 Cyclopentyl 2,5-dimethoxyphenyl >1000

| Analog A4 | 3-methylcyclopentyl | 2-methoxyphenyl | 620 |

Preclinical Assessment of Metabolic Stability and Absorption (In Vitro and In Vivo Exploratory Studies)

Before a compound can be considered a viable drug candidate, its metabolic fate must be understood. amsbiopharma.com Preclinical studies, both in vitro and in vivo, are essential for assessing how the compound is absorbed, distributed, metabolized, and excreted (ADME). researchgate.net

In Vitro Exploratory Studies: Early-stage assessment of metabolic stability is crucial and is often performed using high-throughput in vitro assays. nih.gov These tests measure the rate at which a compound is broken down by metabolic enzymes, providing key parameters like intrinsic clearance (CLint) and half-life (t1/2). nih.govnuvisan.com

Liver Microsomal Stability Assay: This is a common initial screen using subcellular fractions of liver cells (microsomes) that contain high concentrations of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). creative-biolabs.comwuxiapptec.com The disappearance of the parent compound is monitored over time. nuvisan.com

Hepatocyte Stability Assay: Using whole liver cells (hepatocytes) provides a more comprehensive picture, as they contain both Phase I and Phase II metabolic enzymes. nuvisan.comcreative-biolabs.com This assay can give a more accurate prediction of hepatic clearance in the body. nuvisan.com

Design Principles for Modulating Pharmacokinetic Profiles (e.g., scaffold hopping, bioisosteric replacement)

Poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism, are common reasons for drug candidate failure. nih.gov Medicinal chemists employ several design principles to address these issues, including scaffold hopping and bioisosteric replacement.

Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the key binding interactions necessary for biological activity. nih.govbhsai.org The goal is to discover a novel chemotype with improved properties, such as enhanced metabolic stability, better solubility, or a more favorable patent position. uniroma1.itniper.gov.in For a urea-based compound, scaffold hopping might involve replacing the entire cyclopentyl-urea-phenyl framework with a different heterocyclic system that preserves the spatial orientation of key pharmacophoric features. nih.gov

Bioisosteric Replacement: Bioisosterism involves substituting one atom or group of atoms in the molecule with another that has similar physical or chemical properties, leading to a similar biological response. bohrium.com This technique is frequently used to fine-tune a compound's properties. For urea derivatives, the urea linker itself can be a liability for properties like intestinal absorption. nih.gov Therefore, replacing the urea moiety with a suitable bioisostere can be a powerful strategy to improve pharmacokinetics. bohrium.com

Examples of urea bioisosteres include:

Cyanoguanidine: Used to replace a urea linker to improve Caco-2 cell permeability. nih.gov

Squaramide: Can form strong hydrogen bonds, mimicking the urea functionality. nih.gov

2-Amino-1,3,4-oxadiazole: A heterocyclic replacement for the urea group. nih.gov

2-aminopyrimidin-4(1H)-one: An alternative that can offer better stability and permeability. nih.gov

Table 3: Examples of Bioisosteric Replacements for the Urea Moiety

Original Moiety Bioisosteric Replacement Potential Advantage(s)
Urea Cyanoguanidine Improved cell permeability. nih.gov
Urea Squaramide Strong H-bond formation, unique geometry. nih.gov
Urea 2-aminopyrimidin-4(1H)-one Enhanced stability and permeability. nih.gov

Hit-to-Lead and Lead Optimization Methodologies Employing Urea Chemistries

The journey from an initial screening "hit" to a "lead" compound is a critical phase in drug discovery known as the hit-to-lead (H2L) process. wikipedia.orgupmbiomedicals.com This is followed by lead optimization (LO), where the lead compound is further refined to produce a clinical candidate. wikipedia.org

Hit-to-Lead (H2L) Process: The H2L stage begins after a high-throughput screen (HTS) identifies initial hits. upmbiomedicals.com

Hit Confirmation: The activity of the hit compound, such as this compound, is re-tested to ensure it is reproducible. wikipedia.org

Analog Synthesis & SAR: A small number of analogs are synthesized to build a preliminary understanding of the structure-activity relationship (SAR). nih.govupmbiomedicals.com This involves making targeted chemical modifications to understand which parts of the molecule are essential for activity.

Property Profiling: Initial assessments of physicochemical properties and metabolic stability are performed to identify potential liabilities early in the process. wikipedia.org The goal is to select a promising chemical series with good potency and drug-like properties to advance to lead optimization. upmbiomedicals.com

Lead Optimization (LO): Once a lead series is identified, the LO phase involves extensive chemical modification to produce a single compound with an optimal balance of properties. wikipedia.org The objective is to synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties suggestive of reasonable in vivo performance. wikipedia.org This iterative process involves cycles of chemical synthesis guided by biological testing and ADME profiling until a development candidate is identified. researchgate.net

Table 4: Methodologies in Hit-to-Lead and Lead Optimization

Stage Key Objective(s) Typical Activities Outcome
Hit-to-Lead (H2L) Validate hit, establish preliminary SAR, assess initial liabilities. wikipedia.org Re-synthesis and confirmation, analog synthesis, initial in vitro ADME assays. A validated "Lead Series" with nanomolar potency and tractable properties. wikipedia.org

| Lead Optimization (LO) | Enhance potency and selectivity, improve ADME/PK properties. upmbiomedicals.com | Extensive analog synthesis, in vivo PK studies, structure-based design. | A single "Development Candidate" with a balanced profile for preclinical studies. wikipedia.org |

Future Directions and Emerging Research Avenues for 1 Cyclopentyl 3 2 Methoxyphenyl Urea

The landscape of chemical and pharmaceutical research is in a constant state of evolution, driven by technological advancements and a deeper understanding of molecular interactions. For a compound like 1-Cyclopentyl-3-(2-methoxyphenyl)urea, the future holds significant promise beyond its currently understood applications. The exploration of its potential is branching into novel biological, technological, and material science domains. These emerging research avenues are poised to unlock new functionalities and applications for this and related urea (B33335) derivatives.

Q & A

Q. How can the synthesis of 1-Cyclopentyl-3-(2-methoxyphenyl)urea be optimized for improved yield and purity?

Methodological Answer:

  • Step 1: Use cyclopentyl isocyanate as a starting reagent due to its reactivity with aromatic amines. Ensure stoichiometric excess (1.5 equiv) to drive urea bond formation, as demonstrated in SNAr reactions .
  • Step 2: Employ anhydrous tetrahydrofuran (THF) as the solvent under nitrogen atmosphere to minimize hydrolysis of isocyanate intermediates.
  • Step 3: Monitor reaction progress via TLC or LC-MS. Purify crude products via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Typical yields range from 40–50%, depending on steric hindrance .

Q. What are the recommended crystallization conditions for obtaining high-quality single crystals suitable for X-ray diffraction?

Methodological Answer:

  • Solvent Selection: Use slow evaporation of a saturated solution in dichloromethane/hexane (1:3 v/v) at 4°C. This promotes controlled crystal growth.
  • Data Collection: Employ SHELX software (e.g., SHELXL) for structure refinement. Ensure crystals are mounted on a diffractometer with Cu-Kα radiation (λ = 1.54178 Å) and cooled to 100 K to minimize thermal motion .
  • Validation: Cross-validate crystallographic data with computational models (e.g., density functional theory) to confirm bond lengths and angles .

Q. Which analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR in CDCl₃ to confirm substituent positions. Key signals include the urea NH protons (δ ~5.5–6.0 ppm) and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry: High-resolution APCI-MS provides accurate molecular weight confirmation (e.g., experimental [M]+ = 407.1 vs. calculated 407.5) .
  • FTIR: Identify urea C=O stretches (~1630–1680 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies between computational molecular modeling and experimental crystallographic data be resolved?

Methodological Answer:

  • Step 1: Compare torsion angles and hydrogen-bonding networks from X-ray data with DFT-optimized geometries. Discrepancies often arise from crystal packing forces not modeled in silico.
  • Step 2: Use SHELXL’s TWIN/BASF commands to refine twinned or disordered crystals, adjusting occupancy factors for overlapping electron densities .
  • Step 3: Validate with spectroscopic data (e.g., NOESY for spatial proximity of cyclopentyl and methoxyphenyl groups) .

Q. What strategies assess metabolic stability and reactive metabolite formation in vitro?

Methodological Answer:

  • Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to detect hydroxylamine metabolites (e.g., N-(2-methoxyphenyl)hydroxylamine), which are associated with DNA adduct formation .
  • Reactivity Assays: Trap reactive intermediates with glutathione (GSH) and quantify GSH adducts via MRM transitions (e.g., m/z 305 → 179) .
  • Enzyme Inhibition: Test for CYP450 inhibition using fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

Q. How to design experiments for studying interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Step 1: Perform competitive inhibition assays using recombinant CYP isoforms (e.g., CYP2D6, CYP3A4). Measure IC₅₀ values via fluorescence-based activity kits.
  • Step 2: Conduct time-dependent inhibition (TDI) studies by pre-incubating the compound with NADPH-fortified microsomes. A >1.5-fold shift in IC₅₀ indicates mechanism-based inactivation .
  • Step 3: Use molecular docking (e.g., AutoDock Vina) to model the compound’s binding to CYP active sites, focusing on π-π stacking between the methoxyphenyl group and heme .

Handling and Safety Considerations

  • Storage: Store at –20°C under inert gas (argon) to prevent urea hydrolysis. Avoid exposure to moisture .
  • PPE: Use nitrile gloves, safety goggles, and fume hoods during synthesis. Respiratory protection (N95 masks) is required if handling aerosols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.